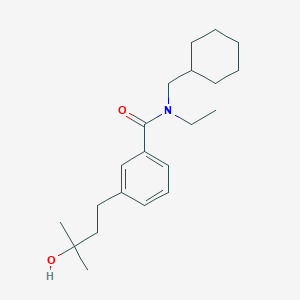![molecular formula C35H41N3O2 B5513867 N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a benzyl group and a hydroxyphenyl-propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzyl group is then introduced via a benzylation reaction, followed by the attachment of the hydroxyphenyl-propanamide moiety through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce new functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound could be used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and benzylated amides. Examples include:
- N-(1-benzyl-2,3-dihydroquinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
- N-(1-benzyl-2,3-dihydroisoquinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide
Uniqueness
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O2/c1-34(2,3)27-20-24(21-28(32(27)40)35(4,5)6)16-17-30(39)37-31-25-14-10-11-15-29(25)36-33-26(31)18-19-38(33)22-23-12-8-7-9-13-23/h7-15,20-21,40H,16-19,22H2,1-6H3,(H,36,37,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLDFJRNLRSHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2=C3CCN(C3=NC4=CC=CC=C42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)


![1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5513843.png)

![2-(azepan-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide](/img/structure/B5513856.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)
